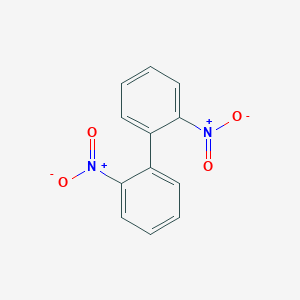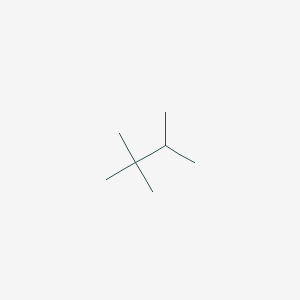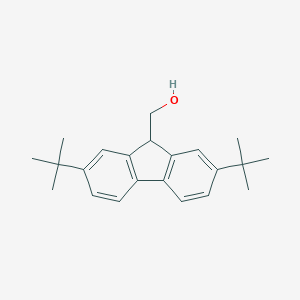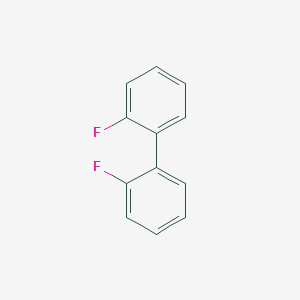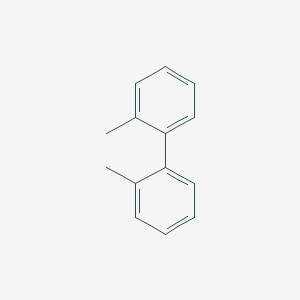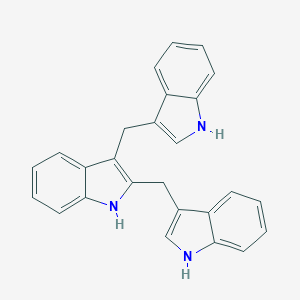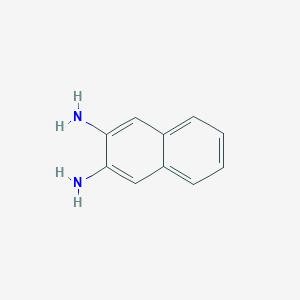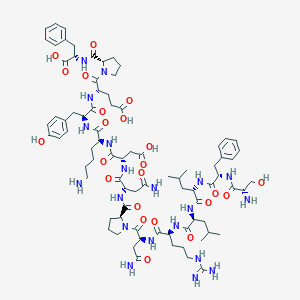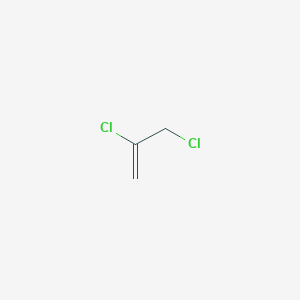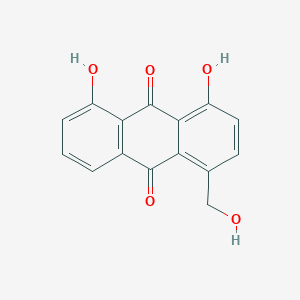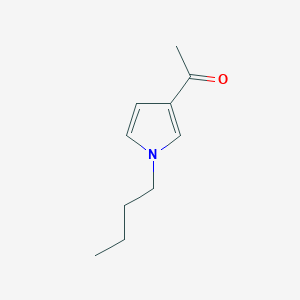
1-(1-Butyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique chemical structure, which includes a butyl group at the first position and an acetyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . For this compound, the specific reactants would include a butyl-substituted 1,4-dicarbonyl compound and an acetyl-substituted amine.
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes that ensure high yield and purity. For instance, the use of metal catalysts such as iron(III) chloride in water can facilitate the Paal-Knorr synthesis under mild conditions . This method is advantageous due to its operational simplicity and economic feasibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Butyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Aplicaciones Científicas De Investigación
1-(1-Butyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(1-Butyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-1H-pyrrole: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-1H-pyrrole: Lacks the butyl group, which affects its solubility and interaction with biological targets.
1-Butyl-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, leading to variations in its chemical and physical properties.
Uniqueness
1-(1-Butyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both butyl and acetyl groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
133611-43-5 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
Clave InChI |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
SMILES canónico |
CCCCN1C=CC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7b-methoxy-2a-methyldioxeto[3,4-b][1]benzofuran](/img/structure/B165473.png)
